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molecular formula C9H9Br B7723676 2-Bromo-3-phenyl-1-propene

2-Bromo-3-phenyl-1-propene

Cat. No. B7723676
M. Wt: 197.07 g/mol
InChI Key: DIZXFRWJWBGZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04446076

Procedure details

A 1000 ml 3-necked round-bottomed flask was fitted with a mechanical stirrer through a mineral oil sealed bearing, a reflux condenser and 1000 ml addition funnel. A mixture of 156 g of 2,3-dibromopropene and 150 ml of dry ethyl ether was added. The flask was cooled to 0° C. in acetone/dry-ice and a solution of phenyl magnesium bromide, prepared from 18.7 g of magnesium, 120.8 g of bromobenzene, and 350 ml of dry ether was added at such a rate so that the temperature did not exceed 15° C. The addition took about one hour. Stirring was continued and the acetone/dry-ice bath was replaced with a heating mantle. The mixture was gently refluxed for 2 hours, after which time the flask was again cooled and a solution of 15 ml 36% hydrochloric acid and 150 ml water was added dropwise by means of an addition funnel. The contents of the flask were then transferred to a separatory funnel, and the ether layer was separated and dried over anhydrous sodium sulfate.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
18.7 g
Type
reactant
Reaction Step Two
Quantity
120.8 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]([CH2:4]Br)=[CH2:3].[C:6]1([Mg]Br)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[Mg].BrC1C=CC=CC=1.Cl>CC(C)=O.C(=O)=O.O.CCOCC>[Br:1][C:2]([CH2:4][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[CH2:3] |f:5.6|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
BrC(=C)CBr
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Name
Quantity
18.7 g
Type
reactant
Smiles
[Mg]
Name
Quantity
120.8 g
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
350 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.C(=O)=O
Step Five
Name
acetone dry-ice
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C.C(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000 ml 3-necked round-bottomed flask was fitted with a mechanical stirrer through a mineral oil
CUSTOM
Type
CUSTOM
Details
sealed
ADDITION
Type
ADDITION
Details
a reflux condenser and 1000 ml addition funnel
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added at such a rate so that the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed 15° C
ADDITION
Type
ADDITION
Details
The addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gently refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
after which time the flask was again cooled
CUSTOM
Type
CUSTOM
Details
The contents of the flask were then transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC(=C)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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